

# A Comparative Analysis of Side Effects Between First and Second-Generation Retinoids

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A comprehensive review of the adverse effect profiles of first and second-generation retinoids reveals distinct differences in their tolerability, with implications for clinical practice and future drug development. While both generations are effective in treating a range of dermatological conditions, their interaction with retinoid receptors and subsequent downstream effects lead to varying degrees of mucocutaneous and systemic side effects.

First-generation retinoids, such as tretinoin and isotretinoin, are non-aromatic compounds that have been the cornerstone of acne and photoaging treatment for decades. Second-generation retinoids, including acitretin and its predecessor etretinate, are mono-aromatic and are primarily used for treating psoriasis and other disorders of keratinization. The structural differences between these generations influence their receptor selectivity and pharmacokinetic profiles, which in turn dictates their side effect profiles.

## **Quantitative Comparison of Common Side Effects**

Clinical data and user-reported adverse events highlight the differences in the side effect profiles between the two generations. The following table summarizes the incidence of common side effects associated with oral isotretinoin (a first-generation retinoid) and acitretin (a second-generation retinoid).



| Side Effect                                                                                                             | Isotretinoin (First<br>Generation) | Acitretin (Second<br>Generation) |
|-------------------------------------------------------------------------------------------------------------------------|------------------------------------|----------------------------------|
| Mucocutaneous                                                                                                           |                                    |                                  |
| Dry Lips                                                                                                                | 35.6%                              | 38.6%                            |
| Dry Skin                                                                                                                | 27.5%                              | 27.6%                            |
| Dry Eyes                                                                                                                | 5.8%                               | 5.9%                             |
| Nosebleeds                                                                                                              | 5.0%                               | -                                |
| Musculoskeletal                                                                                                         |                                    |                                  |
| Joint Pain                                                                                                              | 5.9%                               | 6.9%                             |
| Back Pain                                                                                                               | -                                  | 5.1%                             |
| Psychiatric                                                                                                             |                                    |                                  |
| Depression                                                                                                              | 10.8%                              | 9.3%                             |
| General                                                                                                                 |                                    |                                  |
| Dryness (Unspecified)                                                                                                   | 5.9%                               | 6.1%                             |
| *Data is based on user-<br>reported side effects and may<br>not be from direct, head-to-<br>head clinical trials.[1][2] |                                    |                                  |

A double-blind, randomized, multicenter study comparing acitretin and etretinate (both second-generation) for severe psoriasis found that while both were effective, patient and investigator assessments of tolerability significantly favored etretinate, indicating a higher incidence of side effects with acitretin.[3] In a comparative study of oral isotretinoin and acitretin for the treatment of recalcitrant common warts, both were found to be effective with minimal and transient side effects, though acitretin showed a relative superiority in efficacy.[4]

## **Experimental Protocols**



The assessment of retinoid-induced side effects in clinical trials involves a combination of patient reporting, clinical evaluation, and laboratory monitoring.

Assessment of Mucocutaneous Side Effects: A common methodology for evaluating skin irritation involves a patch test. For instance, a 0.1% retinol formulation is applied under an occlusive patch to the skin of healthy volunteers for a specified period (e.g., 24-48 hours). The site is then evaluated by a trained clinician for signs of erythema (redness), scaling, and edema (swelling) using a standardized grading scale (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = severe). Patient-reported outcomes on symptoms like burning, itching, and stinging are also recorded using a visual analog scale (VAS).

Assessment of Systemic Side Effects: Monitoring for systemic toxicity is crucial for oral retinoids. A typical protocol involves:

- Baseline Assessment: Before initiating therapy, a comprehensive medical history is taken, and baseline laboratory tests are performed, including a complete blood count (CBC), liver function tests (LFTs), and a fasting lipid profile. For female patients of childbearing potential, a pregnancy test is mandatory.
- Regular Monitoring: Laboratory tests are repeated at regular intervals (e.g., monthly for the first 1-2 months, then every 3 months) to monitor for any changes in liver enzymes, lipid levels, or blood cell counts.
- Clinical Evaluation: At each follow-up visit, patients are questioned about and examined for clinical signs of systemic side effects, such as headaches, visual disturbances, muscle or joint pain, and mood changes. Standardized questionnaires can be used to assess the severity and impact of these symptoms.

## Signaling Pathways and Mechanism of Side Effects

Retinoids exert their effects by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding leads to the regulation of gene expression, which controls cellular differentiation and proliferation. The ubiquitous nature of these receptors throughout the body contributes to the wide range of side effects.





Click to download full resolution via product page



The common mucocutaneous side effects, such as dryness and peeling, are a direct result of the intended pharmacological action of retinoids on epithelial cell turnover. Systemic side effects, like elevated liver enzymes and lipids, are due to the activation of retinoid receptors in these organs.

## **Experimental Workflow for Assessing Skin Irritation**

The following diagram illustrates a typical workflow for a clinical study evaluating the skin irritation potential of a topical retinoid.





Click to download full resolution via product page



In conclusion, while both first and second-generation retinoids are indispensable tools in dermatology, their side effect profiles differ. Second-generation retinoids may offer an alternative for certain conditions, but a thorough understanding of their potential adverse effects is essential for patient selection and management. Further head-to-head comparative studies with standardized methodologies are warranted to provide a more definitive comparison of the safety and tolerability of these two important classes of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Acitretin vs Isotretinoin Comparison Drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. A double-blind comparison of acitretin and etretinate in the treatment of severe psoriasis. Results of a Nordic multicentre study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral isotretinoin versus acitretin in male patients with multiple recalcitrant common warts: A randomized, double-blinded placebo-control study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Side Effects Between First and Second-Generation Retinoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576469#a-comparative-study-on-the-side-effects-of-first-and-second-generation-retinoids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com